Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate
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Overview
Description
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate is an organic compound with the molecular formula C11H12N2O7. It is characterized by the presence of a hydroxy group and two nitro groups attached to a phenyl ring, which is further connected to an ethyl ester group through a propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate typically involves the nitration of ethyl 3-(4-hydroxyphenyl)propanoate. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-(4-oxo-3,5-dinitrophenyl)propanoate.
Reduction: Formation of ethyl 3-(4-hydroxy-3,5-diaminophenyl)propanoate.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate
- Ethyl 3-(4-hydroxy-3,5-diaminophenyl)propanoate
Uniqueness
Ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
81650-04-6 |
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Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C11H12N2O7/c1-2-20-10(14)4-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3 |
InChI Key |
YLIMSIWQDHNBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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